molecular formula C14H10ClNO5 B6407009 4-(5-Chloro-2-methoxyphenyl)-2-nitrobenzoic acid CAS No. 1261965-27-8

4-(5-Chloro-2-methoxyphenyl)-2-nitrobenzoic acid

Cat. No.: B6407009
CAS No.: 1261965-27-8
M. Wt: 307.68 g/mol
InChI Key: SWTDJBMUAKTNPM-UHFFFAOYSA-N
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Description

4-(5-Chloro-2-methoxyphenyl)-2-nitrobenzoic acid is an organic compound that belongs to the class of nitrobenzoic acids It is characterized by the presence of a nitro group (-NO2) and a chloro-methoxyphenyl group attached to a benzoic acid core

Properties

IUPAC Name

4-(5-chloro-2-methoxyphenyl)-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO5/c1-21-13-5-3-9(15)7-11(13)8-2-4-10(14(17)18)12(6-8)16(19)20/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTDJBMUAKTNPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60691115
Record name 5'-Chloro-2'-methoxy-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261965-27-8
Record name 5'-Chloro-2'-methoxy-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloro-2-methoxyphenyl)-2-nitrobenzoic acid typically involves a multi-step process:

    Nitration: The starting material, 5-chloro-2-methoxybenzoic acid, undergoes nitration using a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) to introduce the nitro group at the ortho position relative to the carboxylic acid group.

    Esterification: The nitrobenzoic acid is then esterified using methanol (CH3OH) and a catalytic amount of sulfuric acid to form the corresponding methyl ester.

    Substitution: The methyl ester undergoes a nucleophilic aromatic substitution reaction with 5-chloro-2-methoxyphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate (K2CO3) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloro-2-methoxyphenyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Esterification and Hydrolysis: The carboxylic acid group can be esterified to form esters or hydrolyzed to revert to the acid form.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

    Esterification: Methanol (CH3OH) with sulfuric acid (H2SO4) as a catalyst.

Major Products

    Reduction: 4-(5-Chloro-2-methoxyphenyl)-2-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Methyl 4-(5-chloro-2-methoxyphenyl)-2-nitrobenzoate.

Scientific Research Applications

4-(5-Chloro-2-methoxyphenyl)-2-nitrobenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory and anticancer properties.

    Materials Science: It is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Biological Studies: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 4-(5-Chloro-2-methoxyphenyl)-2-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro-methoxyphenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-(5-Chloro-2-methoxyphenyl)-2-methylthiazole: This compound has a thiazole ring instead of a benzoic acid core, leading to different chemical and biological properties.

    5-Chloro-2-methoxyphenylboronic acid: This compound lacks the nitro group and has a boronic acid group instead, making it useful in different types of chemical reactions such as Suzuki-Miyaura coupling.

Uniqueness

4-(5-Chloro-2-methoxyphenyl)-2-nitrobenzoic acid is unique due to the presence of both a nitro group and a chloro-methoxyphenyl group, which confer distinct chemical reactivity and potential biological activity. Its combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

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